![molecular formula C14H17NS B15281147 3-(Benzo[b]thiophen-2-ylmethyl)piperidine](/img/structure/B15281147.png)
3-(Benzo[b]thiophen-2-ylmethyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzo[b]thiophen-2-ylmethyl)piperidine is a compound that features a piperidine ring attached to a benzo[b]thiophene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzo[b]thiophen-2-ylmethyl)piperidine typically involves the reaction of benzo[b]thiophene derivatives with piperidine under specific conditions. One common method includes the use of benzo[b]thiophene-2-carbaldehyde, which undergoes a condensation reaction with piperidine in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Benzo[b]thiophen-2-ylmethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzo[b]thiophene moiety to dihydrobenzo[b]thiophene.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
3-(Benzo[b]thiophen-2-ylmethyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 3-(Benzo[b]thiophen-2-ylmethyl)piperidine involves its interaction with specific molecular targets and pathways. The benzo[b]thiophene moiety can interact with enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity for these targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .
Vergleich Mit ähnlichen Verbindungen
Benzo[b]thiophene: A simpler analog without the piperidine ring.
Piperidine: A basic structure without the benzo[b]thiophene moiety.
Thiophene Derivatives: Compounds with similar sulfur-containing heterocycles but different substituents.
Uniqueness: 3-(Benzo[b]thiophen-2-ylmethyl)piperidine is unique due to the combination of the benzo[b]thiophene and piperidine rings, which imparts distinct chemical and biological properties
Conclusion
This compound is a compound of significant interest due to its unique structure and potential applications. Its synthesis, chemical reactions, and scientific research applications make it a valuable subject of study in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C14H17NS |
|---|---|
Molekulargewicht |
231.36 g/mol |
IUPAC-Name |
3-(1-benzothiophen-2-ylmethyl)piperidine |
InChI |
InChI=1S/C14H17NS/c1-2-6-14-12(5-1)9-13(16-14)8-11-4-3-7-15-10-11/h1-2,5-6,9,11,15H,3-4,7-8,10H2 |
InChI-Schlüssel |
UWPDSEAYXXQMDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)CC2=CC3=CC=CC=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-2-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B15281067.png)
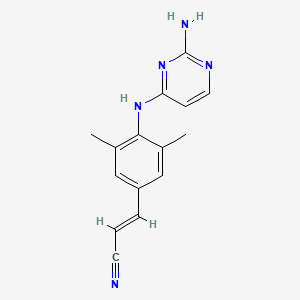
![2-methyl-3-{6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B15281080.png)
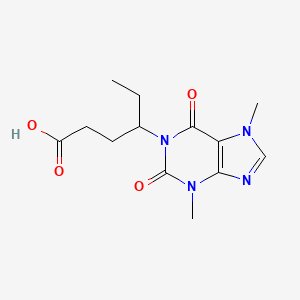

![{2-[Bis(pentafluorophenyl)boranyl]ethyl}(trimethyl)silane](/img/structure/B15281100.png)
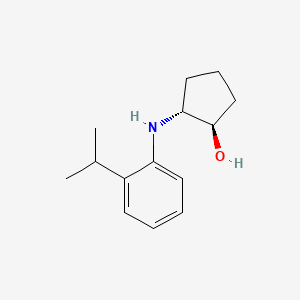
![6-(4-Chlorobenzyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281114.png)

![3',5-Dimethyl-1,2,2',5',6',7'-hexahydro-2,6'-dioxospiro(indole-3,4'-pyrazolo[3,4-b]pyridine)-5'-carbonitrile](/img/structure/B15281135.png)

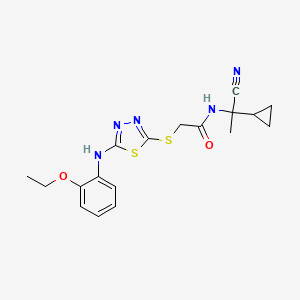
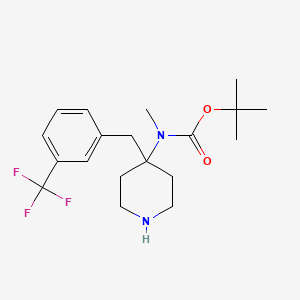
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B15281170.png)
